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Compound Name: Chitinase

Cat. No.: B1577495 Get Quote

Application Note and Protocols for Researchers, Scientists, and Drug Development

Professionals

This document provides a detailed overview of common spectrophotometric methods for the

quantification of chitinase activity. Chitinases, enzymes that hydrolyze the β-1,4-glycosidic

bonds of chitin, are of significant interest in various fields, including antifungal drug

development, biomass conversion, and industrial enzymology. Accurate and reproducible

quantification of their activity is crucial for research and development in these areas.

This guide covers the principles, detailed experimental protocols, and comparative data for

several widely used spectrophotometric assays.

Introduction to Spectrophotometric Chitinase
Assays
Spectrophotometric assays for chitinase activity primarily rely on the measurement of the

products of chitin hydrolysis. These products are typically N-acetylglucosamine (NAG)

oligomers, dimers (chitobiose), or monomers. The assays can be broadly categorized based on

the substrate used and the method of product detection.

Key Assay Types:

Reducing Sugar Assays: These methods quantify the reducing ends of the sugars produced

by chitinase activity. The 3,5-Dinitrosalicylic Acid (DNS) and Schales' procedures fall into
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this category.

Chromogenic Substrate Assays: These assays utilize synthetic chitin analogs that release a

colored or chromogenic molecule upon enzymatic cleavage. The most common examples

use p-nitrophenyl (pNP) linked to NAG or its oligomers.

Enzyme-Coupled Assays: These methods employ a secondary enzyme to convert the initial

product of the chitinase reaction into a readily quantifiable molecule, often producing a

colored or fluorescent signal. The Chito-oligosaccharide Oxidase (ChitO)-based assay is a

prime example.

N-Acetylglucosamine-Specific Assays: The Morgan-Elson method is a classic colorimetric

assay specific for the quantification of N-acetylamino sugars.

Comparative Overview of Spectrophotometric
Methods
The choice of assay depends on factors such as the type of chitinase (endo- vs. exo-),

required sensitivity, sample throughput, and the presence of interfering substances. The

following table summarizes the key characteristics of the methods detailed in this guide.
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Method Principle Substrate
Wavelengt

h (nm)
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3,5-
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ylic Acid

(DNS)

Assay
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the

increase in

reducing

sugars.

DNS is

reduced to

3-amino-5-

nitrosalicyli

c acid.

Colloidal

Chitin,

Chitosan

530 - 575

Simple,

inexpensiv

e, widely

used.

Requires a

boiling

step, can

be non-

specific,

and less

sensitive.

[1][2][3]

~µg/mL

range

Schales'

Procedure
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ferrocyanid

e by

reducing

sugars.

Colloidal

Chitin
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Requires a

boiling

step, lower
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compared

to newer

methods.

[1]

~600 µU[1]

p-

Nitrophenyl

(pNP)

Substrate

Assay

Enzymatic

cleavage
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nitrophenol

, which is

yellow
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alkaline

conditions.

pNP-NAG,

pNP-

(NAG)₂,

pNP-

(NAG)₃

405 - 410 High

sensitivity,
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high-

throughput

screening,

specific for

exo- or
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chitinases

depending

on the

Substrates

can be

expensive,

not suitable

for

insoluble

chitin.

Varies with

substrate

and

enzyme
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substrate.

[4][5]
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detected in
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peroxidase
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reaction.[1]

Colloidal

Chitin
~515

High

sensitivity,

no boiling

step, fast.

[1][6]
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specific
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enzyme.
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10 µU[1]
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Experimental Protocols
Detailed step-by-step protocols for the key spectrophotometric assays are provided below.

Protocol 1: 3,5-Dinitrosalicylic Acid (DNS) Assay
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This method is based on the reduction of 3,5-dinitrosalicylic acid by the reducing sugars

released from colloidal chitin by chitinase activity.

Materials:

Colloidal Chitin (1% w/v) in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0)

Chitinase enzyme solution

DNS Reagent:

Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water.

Slowly add 30 g of sodium potassium tartrate tetrahydrate.

Add 20 mL of 2 M NaOH.

Bring the final volume to 100 mL with distilled water. Store in a dark bottle.

N-acetyl-D-glucosamine (NAG) standard solutions (for standard curve)

Spectrophotometer

Procedure:

Reaction Setup: In a microcentrifuge tube, mix 0.5 mL of 1% colloidal chitin suspension with

0.5 mL of the enzyme solution.

Incubation: Incubate the reaction mixture at the optimal temperature for the chitinase (e.g.,

37°C or 50°C) for a defined period (e.g., 30-60 minutes).[9][10]

Reaction Termination: Stop the reaction by adding 1.0 mL of DNS reagent.

Color Development: Heat the tubes in a boiling water bath for 5-10 minutes.[9]

Cooling and Centrifugation: Cool the tubes to room temperature and centrifuge at high speed

to pellet the remaining colloidal chitin.
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Measurement: Transfer the supernatant to a cuvette or a 96-well plate and measure the

absorbance at 540 nm.[11]

Standard Curve: Prepare a standard curve using known concentrations of NAG and plot

absorbance versus concentration.

Calculation: Determine the amount of reducing sugar released in the enzyme reaction by

comparing its absorbance to the standard curve. One unit of chitinase activity is typically

defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under

the assay conditions.

Protocol 2: p-Nitrophenyl (pNP) Substrate Assay
This assay is highly sensitive and specific, using synthetic substrates that release the

chromophore p-nitrophenol upon cleavage. The choice of substrate allows for the differentiation

between endo- and exo-chitinase activities.[5]

Materials:

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) for β-N-acetylglucosaminidase

activity.

p-Nitrophenyl-β-D-N,N′-diacetylchitobiose (pNP-(GlcNAc)₂) for chitobiosidase activity.

p-Nitrophenyl-β-D-N,N′,N″-triacetylchitotriose (pNP-(GlcNAc)₃) for endochitinase activity.

Assay Buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)

Chitinase enzyme solution

Stop Solution (e.g., 0.2 M Sodium Carbonate, Na₂CO₃)

p-Nitrophenol (pNP) standard solutions (for standard curve)

Spectrophotometer or microplate reader

Procedure:
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Substrate Preparation: Dissolve the pNP-substrate in the assay buffer to a final

concentration of 1-2 mg/mL.[4]

Reaction Setup: In a 96-well plate, add 50 µL of the pNP-substrate solution and 50 µL of the

enzyme solution.

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15-

30 minutes.

Reaction Termination: Stop the reaction by adding 100 µL of the stop solution. The solution

should turn yellow.[4]

Measurement: Measure the absorbance at 405 nm.[5]

Standard Curve: Prepare a standard curve using known concentrations of pNP in the assay

buffer with the stop solution.

Calculation: Determine the amount of pNP released and calculate the enzyme activity. One

unit of activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per

minute.

Protocol 3: Chito-oligosaccharide Oxidase (ChitO)-
Based Assay
This is a highly sensitive, coupled-enzyme assay that avoids the need for a boiling step.[1]

Materials:

Colloidal Chitin (e.g., 3.0 mg/mL) in a suitable buffer (e.g., 50 mM potassium phosphate

buffer, pH 6.0)[1]

Chitinase enzyme solution

Chito-oligosaccharide Oxidase (ChitO)

Horseradish Peroxidase (HRP)
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Chromogenic peroxidase substrate (e.g., 4-aminoantipyrine (AAP) and 3,5-dichloro-2-

hydroxybenzenesulfonic acid (DCHBS))[1]

Spectrophotometer or microplate reader

Procedure:

Chitinase Reaction: In a 96-well plate, incubate the chitinase solution with the colloidal

chitin substrate at the optimal temperature for a defined time (e.g., 15-60 minutes).[1]

Centrifugation: Centrifuge the plate to pellet the remaining chitin.

Coupled Enzyme Reaction: Transfer the supernatant to a new plate. Add the ChitO, HRP,

and the chromogenic substrate.

Color Development: Incubate at room temperature for a short period (e.g., 15 minutes) to

allow for color development (a pink product is formed).[1]

Measurement: Measure the absorbance at approximately 515 nm.[1]

Quantification: The amount of product is proportional to the chitinase activity. A standard

curve can be generated using known concentrations of chito-oligosaccharides.

Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the described spectrophotometric methods.
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Caption: Workflow for the DNS-based chitinase activity assay.
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Caption: Workflow for the p-Nitrophenyl-based chitinase assay.
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Caption: Workflow for the Chito-oligosaccharide Oxidase-based assay.

Conclusion
The selection of a suitable spectrophotometric method for quantifying chitinase activity is

critical for obtaining reliable and meaningful data. The DNS method remains a simple and cost-
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effective option for initial screenings, while pNP-based assays offer higher sensitivity and

substrate specificity for more detailed kinetic studies. The emerging enzyme-coupled assays,

such as the ChitO-based method, provide a highly sensitive and rapid alternative without the

need for harsh reaction conditions. Researchers should carefully consider the specific

requirements of their study to choose the most appropriate method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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